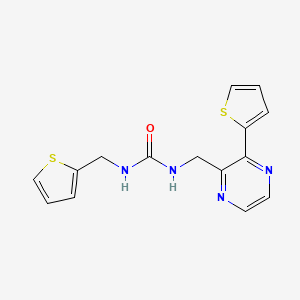![molecular formula C15H18ClNO3 B3010885 Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287259-48-5](/img/structure/B3010885.png)
Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[111]pentanyl]acetate is a complex organic compound characterized by its unique bicyclo[111]pentane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate typically involves multiple steps:
-
Formation of the Bicyclo[1.1.1]pentane Core: : This step often starts with the preparation of a suitable bicyclo[1.1.1]pentane precursor. One common method involves the reaction of a suitable diene with a halogenated compound under high-pressure conditions to form the bicyclo[1.1.1]pentane ring .
-
Introduction of the Phenyl Group: : The phenyl group with a methoxy and chloro substituent is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the bicyclo[1.1.1]pentane derivative with 5-chloro-2-methoxybenzene in the presence of a Lewis acid catalyst .
-
Amino Group Addition: : The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound .
-
Esterification: : Finally, the ester group is introduced by reacting the amino compound with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary and secondary amines.
Substitution: Products include substituted amines and thiols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclo[1.1.1]pentane structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate: Similar structure but lacks the chloro substituent.
Methyl 2-amino-2-[3-(5-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate: Similar structure but lacks the methoxy group.
Uniqueness
Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-19-11-4-3-9(16)5-10(11)14-6-15(7-14,8-14)12(17)13(18)20-2/h3-5,12H,6-8,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFJGLIYPNCLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)
![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)


![2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B3010809.png)

![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)


![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)

![1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione](/img/structure/B3010823.png)
![4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B3010824.png)

